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molecular formula C11H14FNO2 B3752370 butyl (2-fluorophenyl)carbamate

butyl (2-fluorophenyl)carbamate

Cat. No. B3752370
M. Wt: 211.23 g/mol
InChI Key: XSSUKCMTMCZCRF-UHFFFAOYSA-N
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Patent
US04740233

Procedure details

A solution of 2-fluoroaniline (30.0 g, 0.27 mol) and di-t-butylcarbonate (66.5 g, 0.30 mol) in 100 ml of THF was heated at reflux for 4 hours. The solvent was removed by evaporation at reduced pressure, and the residue was partitioned between 1M aqueous citric acid and ethyl acetate. The organic phase was washed with saturated aqueous NaCl. The solvent was removed to afford the desired product with was used without further purification. IR and 1H NMR spectra were in agreement with the assigned structure.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
66.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].C(O[C:14](=[O:20])[O:15][C:16]([CH3:19])(C)C)(C)(C)C.[CH2:21]1COC[CH2:22]1>>[CH2:16]([O:15][C:14]([NH:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[F:1])=[O:20])[CH2:19][CH2:21][CH3:22]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Name
Quantity
66.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(OC(C)(C)C)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 1M aqueous citric acid and ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with saturated aqueous NaCl
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC(=O)NC1=C(C=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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